molecular formula C11H9N3 B7441171 2-(1H-Imidazole-4-yl)-1H-indole

2-(1H-Imidazole-4-yl)-1H-indole

Cat. No.: B7441171
M. Wt: 183.21 g/mol
InChI Key: UAWXRJPBGZDMHL-UHFFFAOYSA-N
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Description

2-(1H-Imidazole-4-yl)-1H-indole is a heterocyclic compound that combines the structural features of both imidazole and indole. These two moieties are significant in medicinal chemistry due to their presence in many biologically active molecules. The imidazole ring is known for its role in histidine and histamine, while the indole ring is a core structure in tryptophan and serotonin.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazole-4-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an indole derivative with an imidazole precursor in the presence of a strong base can lead to the formation of the desired compound. The reaction conditions typically involve heating the reactants in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of microwave-assisted synthesis can enhance reaction rates and reduce production times .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazole-4-yl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include halogenated derivatives, reduced forms of the compound, and various oxidized products depending on the reaction conditions .

Scientific Research Applications

2-(1H-Imidazole-4-yl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(1H-Imidazole-4-yl)-1H-indole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The indole ring can interact with various receptors, modulating their function. These interactions can lead to changes in cellular pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(1H-imidazol-5-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-2-4-9-8(3-1)5-10(14-9)11-6-12-7-13-11/h1-7,14H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWXRJPBGZDMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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